7alpha-Hydroxycholesterol 7alpha-Hydroxycholesterol 7alpha-hydroxycholesterol is the 7alpha-hydroxy derivative of cholesterol. It has a role as a mouse metabolite. It is a 7alpha-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It is functionally related to a cholesterol.
7alpha-Hydroxycholesterol is a natural product found in Subergorgia suberosa and Antipathes dichotoma with data available.
Brand Name: Vulcanchem
CAS No.: 566-26-7
VCID: VC20800859
InChI: InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Molecular Formula: C27H46O2
Molecular Weight: 402.7 g/mol

7alpha-Hydroxycholesterol

CAS No.: 566-26-7

Cat. No.: VC20800859

Molecular Formula: C27H46O2

Molecular Weight: 402.7 g/mol

* For research use only. Not for human or veterinary use.

7alpha-Hydroxycholesterol - 566-26-7

Specification

Description 7alpha-hydroxycholesterol is the 7alpha-hydroxy derivative of cholesterol. It has a role as a mouse metabolite. It is a 7alpha-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It is functionally related to a cholesterol.
7alpha-Hydroxycholesterol is a natural product found in Subergorgia suberosa and Antipathes dichotoma with data available.
CAS No. 566-26-7
Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
IUPAC Name (3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Standard InChI InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1
Standard InChI Key OYXZMSRRJOYLLO-RVOWOUOISA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

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